molecular formula C15H14N4O2S B2512187 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 1797086-42-0

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2512187
M. Wt: 314.36
InChI Key: XXHHBJXFDJNTNK-UHFFFAOYSA-N
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Description

The compound N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is a chemical entity that may be derived from pyrazole-based structures. Pyrazole derivatives are known for their wide range of pharmacological activities, including anticancer properties. The tetrahydrofuran moiety in the compound suggests potential for increased solubility and bioavailability, which are desirable traits in drug development.

Synthesis Analysis

The synthesis of related pyrazole derivatives can involve various strategies, such as hydrolytic cleavage or condensation reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can be obtained through hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines in formic acid . Although the exact synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is not detailed in the provided papers, similar synthetic routes could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further functionalized with various substituents. The tetrahydrofuran ring in the compound of interest adds a heterocyclic element that could influence the compound's binding affinity and selectivity towards biological targets. The benzo[d]thiazole moiety is another heterocyclic component that could contribute to the compound's biological activity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can react with thiols to afford sulfanyl-substituted diazepinones . The presence of reactive functional groups such as carboxamide in the compound suggests that it could participate in further chemical transformations, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their structural components. The introduction of a tetrahydrofuran ring could affect the solubility and lipophilicity of the compound, which are important factors in drug design. The benzo[d]thiazole group could contribute to the compound's stability and electronic properties, which may affect its interaction with biological targets . The exact properties of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide would need to be determined experimentally.

Scientific Research Applications

Synthesis and Characterization

Chemical compounds with complex structures, including those similar to the specified molecule, are often synthesized for their potential applications in medicinal chemistry and materials science. For instance, compounds with the benzo[d]thiazole moiety have been synthesized and characterized, revealing their promising antibacterial and anticancer activities. The detailed synthesis processes often involve multiple steps, including coupling reactions and the use of various catalysts to achieve the desired structural features (Palkar et al., 2017).

Antibacterial and Anticancer Applications

Research has demonstrated that certain benzo[d]thiazole derivatives exhibit significant antibacterial and anticancer properties. For example, some compounds have shown promising activity against Staphylococcus aureus and Bacillus subtilis, as well as cytotoxic activity against mammalian cell lines, suggesting their potential as therapeutic agents (Palkar et al., 2017). Such findings indicate the value of exploring similar compounds for their antimicrobial and antineoplastic potentials.

properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(15-18-12-3-1-2-4-13(12)22-15)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHBJXFDJNTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide

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